molecular formula C26H22N2O4S B10900387 {2-[(Z)-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

{2-[(Z)-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

Cat. No.: B10900387
M. Wt: 458.5 g/mol
InChI Key: FWZKNUWBXVJLOF-VRXUDNSFSA-N
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Description

2-[2-({3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring, phenyl groups, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID typically involves multiple steps, starting with the formation of the thiazole ring This can be achieved through the reaction of 2-methylphenyl isothiocyanate with an appropriate aldehyde under acidic conditions to form the thiazole intermediate

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-({3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The phenyl groups and other substituents can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-[2-({3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-({3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenyl 3-methylbenzoate: Another compound with a similar phenyl structure.

    Indole-3-acetic acid: A compound with a different core structure but similar functional groups.

Uniqueness

What sets 2-[2-({3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID apart is its unique combination of a thiazole ring and multiple phenyl groups, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H22N2O4S

Molecular Weight

458.5 g/mol

IUPAC Name

2-[2-[(Z)-[3-(2-methylphenyl)-2-(2-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C26H22N2O4S/c1-17-9-3-6-12-20(17)27-26-28(21-13-7-4-10-18(21)2)25(31)23(33-26)15-19-11-5-8-14-22(19)32-16-24(29)30/h3-15H,16H2,1-2H3,(H,29,30)/b23-15-,27-26?

InChI Key

FWZKNUWBXVJLOF-VRXUDNSFSA-N

Isomeric SMILES

CC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CC=CC=C3OCC(=O)O)/S2)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=CC=C3OCC(=O)O)S2)C4=CC=CC=C4C

Origin of Product

United States

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